![molecular formula C6H7FN2O B2678705 2-Fluoro-6-methoxypyridin-3-amine CAS No. 1227602-55-2](/img/structure/B2678705.png)
2-Fluoro-6-methoxypyridin-3-amine
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Overview
Description
2-Fluoro-6-methoxypyridin-3-amine is a chemical compound with the CAS Number: 1227602-55-2 . It has a molecular weight of 142.13 and its IUPAC name is 2-fluoro-6-methoxy-3-pyridinamine . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-methoxypyridin-3-amine is C6H7FN2O . The InChI code for this compound is 1S/C6H7FN2O/c1-10-5-3-2-4 (8)6 (7)9-5/h2-3H,8H2,1H3 .Physical And Chemical Properties Analysis
2-Fluoro-6-methoxypyridin-3-amine is a solid at room temperature .Scientific Research Applications
Synthesis and Antitumor Agents Development The compound 2-Fluoro-6-methoxypyridin-3-amine has been utilized in the synthesis of novel antitumor agents. For instance, a study explored the structure-activity relationships (SARs) of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids. This research indicated that modifications at the C-6 position, among others, could enhance cytotoxic activity against various tumor cell lines. A specific derivative showed potent cytotoxic activity and was selected for further development due to its significant potential as an antitumor agent (Tsuzuki et al., 2004).
Ligand Preparation and Metal Complexation Another application involves the easy preparation of the tris(2-fluoro-6-pyridylmethyl)amine ligand (F3TPA) and its complexation to FeCl2, resulting in a high-spin F3TPAFe(II)Cl2 complex. This complex, interestingly, reacts instantaneously with molecular dioxygen, leading to new dinuclear species. Such studies contribute to our understanding of metal-ligand interactions and the development of new materials with potential applications in catalysis and material science (Machkour et al., 2004).
Organic Synthesis and Methodology Research into the development of synthetic methodologies also features 2-Fluoro-6-methoxypyridin-3-amine. For example, a one-pot diazotation–fluorodediazoniation reaction utilized this compound for the production of fluoro-naphthyridines, showcasing a novel approach to introducing fluorine atoms into organic molecules. This method is crucial for the large-scale production of fluorinated compounds, which are highly sought after in the pharmaceutical and agrochemical industries due to the unique properties that fluorine imparts to organic molecules (Abele et al., 2014).
Fluorophore Development for Biomedical Analysis Furthermore, 2-Fluoro-6-methoxypyridin-3-amine derivatives have been investigated for their potential as novel fluorophores. One study described the synthesis of a fluorophore derived from 5-methoxyindole-3-acetic acid, showing strong fluorescence in a wide pH range, which is advantageous for biomedical analysis. Such fluorophores can be crucial for developing sensitive and selective imaging probes for biological research and diagnostics (Hirano et al., 2004).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-6-methoxypyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHLZVIHAJOZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methoxypyridin-3-amine | |
CAS RN |
1227602-55-2 |
Source
|
Record name | 2-fluoro-6-methoxypyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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